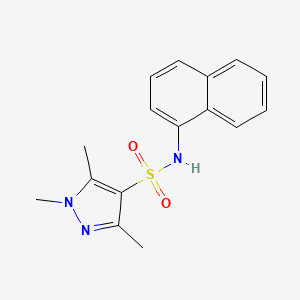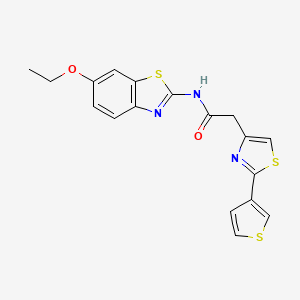![molecular formula C19H20N2O2 B7682810 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of imidazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has also been shown to exhibit anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo. In addition, 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for the growth and spread of tumors.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a critical role in various biological processes such as tissue remodeling, wound healing, and angiogenesis. 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been shown to selectively inhibit the activity of MMP-2, MMP-9, and MMP-14, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has also been shown to inhibit the growth and invasion of cancer cells by targeting MMPs. In addition, 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been shown to inhibit angiogenesis, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one in lab experiments. For example, 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one. One area of research is the development of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one analogs with improved potency and selectivity for specific MMPs. Another area of research is the investigation of the synergistic effects of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one with other anti-cancer drugs. In addition, the potential use of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one as a therapeutic agent for various inflammatory diseases and cancer is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological activities of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one is an important area of research that will enhance our understanding of the role of MMPs in various biological processes.
Synthesemethoden
The synthesis of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the reaction of 2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-b]pyridin-6-one with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-methylbenzoyl chloride to form 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one. The synthesis of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
3-methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-6-8-15(11-14)12-17(22)21-13-18(23)20(2)19(21)16-9-4-3-5-10-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILNBRGPVQDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)


